(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS No.: 1799260-68-6
Cat. No.: VC5264674
Molecular Formula: C15H16N2O3S2
Molecular Weight: 336.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1799260-68-6 |
---|---|
Molecular Formula | C15H16N2O3S2 |
Molecular Weight | 336.42 |
IUPAC Name | 3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C15H16N2O3S2/c18-13(4-3-12-2-1-9-21-12)16-7-5-11(6-8-16)17-14(19)10-22-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+ |
Standard InChI Key | OEQACYXLBUCORF-ONEGZZNKSA-N |
SMILES | C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=CS3 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a thiazolidine-2,4-dione nucleus (a five-membered ring containing sulfur and two ketone groups) substituted at the 3-position with a piperidin-4-yl group. The piperidine nitrogen is further acylated with an (E)-3-(thiophen-2-yl)acryloyl moiety. The (E)-configuration of the acryloyl double bond ensures spatial orientation critical for target binding .
Key structural attributes:
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Thiazolidine-2,4-dione: A known pharmacophore in antidiabetic agents (e.g., pioglitazone) and anticancer compounds .
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Piperidine-4-yl group: Enhances bioavailability and facilitates interactions with central nervous system targets .
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Thiophene-acryloyl substituent: Contributes to π-π stacking and hydrophobic interactions with biological targets .
The molecular formula is C₁₆H₁₇N₃O₃S₂, with a molecular weight of 375.46 g/mol.
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous methodologies from literature provide a plausible framework:
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Formation of thiazolidine-2,4-dione:
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Introduction of the piperidin-4-yl group:
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Acylation with (E)-3-(thiophen-2-yl)acryloyl chloride:
Critical reaction parameters:
Pharmacological Activities
Compound | PPAR-γ EC₅₀ (μM) | Alpha-amylase IC₅₀ (μM) |
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Pioglitazone | 0.19 | — |
Analog GB14 | 0.45 | 12.3 |
Subject compound* | 0.38 (predicted) | 15.6 (predicted) |
*Predicted values based on structural similarity .
Anticancer Activity
Thiazolidinedione derivatives induce apoptosis in cancer cells via mitochondrial pathway activation and ROS generation . Key findings from analogs:
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Cytotoxicity: IC₅₀ values of 4.1–58 μM against HeLa, MCF-7, and A549 cell lines .
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Selectivity index: 3–5× higher toxicity to cancer cells vs. normal fibroblasts .
Anti-Inflammatory and Antioxidant Effects
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TNF-α inhibition: Up to 60% reduction in inflammatory markers at 10 μM .
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ROS scavenging: 70–80% DPPH radical quenching at 100 μg/mL .
Mechanism of Action
PPAR-γ Modulation
The compound likely binds to the PPAR-γ ligand-binding domain, stabilizing helix H12 and coactivator recruitment . Critical interactions include:
Kinase Inhibition
The thiophene-acryloyl group may inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding .
Pharmacokinetics and ADMET Profile
Predicted properties using computational tools (ADMETLab 2.0) :
Parameter | Value |
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LogP | 2.8 |
Caco-2 permeability | 22.5 × 10⁻⁶ cm/s |
BBB penetration | Moderate |
CYP3A4 inhibition | Low |
Ames toxicity | Negative |
Key insights:
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